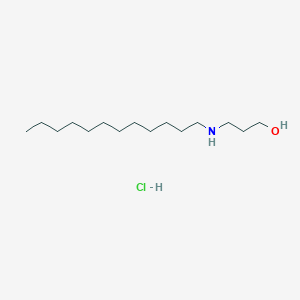
3-(Dodecylamino)propan-1-ol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecylamino)propan-1-ol;hydrochloride is an organic compound with the molecular formula C15H34ClNO. It is a derivative of propanol, where a dodecylamino group is attached to the third carbon atom. This compound is often used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecylamino)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with dodecylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chloropropanol and dodecylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 3-chloropropanol is added to a solution of dodecylamine in the chosen solvent. The mixture is heated under reflux for several hours.
Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K2Cr2O7) is commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction.
Substitution: Alkyl halides and other electrophiles are used in substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields amines or alcohols.
Substitution: Forms various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(Dodecylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Dodecylamino)propan-1-ol;hydrochloride involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including drug delivery and antimicrobial formulations.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanol, 3-(dodecylamino)-, hydrochloride
- 1-chloro-3-(dodecylamino)propan-2-ol
Uniqueness
3-(Dodecylamino)propan-1-ol;hydrochloride is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as both a surfactant and a reagent in organic synthesis sets it apart from other similar compounds.
Properties
CAS No. |
72637-40-2 |
|---|---|
Molecular Formula |
C15H34ClNO |
Molecular Weight |
279.89 g/mol |
IUPAC Name |
3-(dodecylamino)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H33NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15-17;/h16-17H,2-15H2,1H3;1H |
InChI Key |
MYJHVEYXVNZCSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCCO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















